Alkyne-PEG(4)-Val-Ala-PAB is a synthetic compound that integrates an alkyne functional group, a polyethylene glycol (PEG) spacer of four repeating units, and a peptide sequence composed of valine and alanine, linked to para-aminobenzyloxycarbonyl. This compound is primarily utilized in bioconjugation and drug delivery applications due to its ability to form stable linkages with other molecules through click chemistry reactions. The incorporation of PEG enhances the solubility and stability of the compound, making it suitable for various biomedical applications .
Alkyne-PEG(4)-Val-Ala-PAB can be synthesized through established chemical methods and is commercially available from various suppliers specializing in chemical compounds for research purposes. Its unique structure allows it to serve as a versatile tool in scientific research, particularly in fields related to drug delivery and bioconjugation .
The synthesis of Alkyne-PEG(4)-Val-Ala-PAB typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of Alkyne-PEG(4)-Val-Ala-PAB.
Alkyne-PEG(4)-Val-Ala-PAB features:
The molecular formula for Alkyne-PEG(4)-Val-Ala-PAB can be represented as with a molecular weight of approximately 342.44 g/mol .
The compound's structural integrity can be confirmed through various analytical methods:
Alkyne-PEG(4)-Val-Ala-PAB participates in several significant chemical reactions:
Common reagents used in these reactions include:
The primary mechanism of action for Alkyne-PEG(4)-Val-Ala-PAB involves its ability to form stable linkages through click chemistry. The alkyne group reacts with azides to create triazoles, allowing for efficient conjugation with various biomolecules. The PEG spacer enhances solubility and flexibility, while the Val-Ala peptide sequence enables interaction with specific biological targets, facilitating targeted drug delivery .
Alkyne-PEG(4)-Val-Ala-PAB is typically a white to off-white powder with good solubility in polar solvents due to the presence of the PEG moiety.
Key chemical properties include:
These properties make it suitable for use in biological systems where stability and reactivity are crucial .
Alkyne-PEG(4)-Val-Ala-PAB has diverse applications in scientific research:
This compound represents a significant advancement in linker technology, particularly for antibody-drug conjugates, improving pharmacokinetics while minimizing toxicity .
The development of peptide-based linkers for Antibody-Drug Conjugates has been driven by the need to balance circulatory stability with efficient intracellular drug release. Early ADCs (2000-2010) predominantly employed hydrazone or disulfide linkers, which suffered from premature cleavage in plasma due to chemical instability, leading to systemic toxicity and narrow therapeutic indices [1]. The introduction of protease-cleavable dipeptide linkers marked a significant advancement by leveraging the distinct enzymatic environment of tumor lysosomes.
The Valine-Citrulline (Val-Cit) dipeptide emerged as a first-generation standard due to its selective cleavage by cathepsin B—a cysteine protease overexpressed in malignant cells [5]. Seminal ADCs like Brentuximab Vedotin (Adcetris®) utilized Val-Cit-PABC linkers to deliver monomethyl auristatin E (MMAE) to CD30-positive lymphomas. However, clinical observations revealed critical limitations:
These challenges catalyzed the exploration of alternative dipeptides. Valine-Alanine (Val-Ala) emerged as a structurally homologous but functionally superior substrate. Unlike Val-Cit, Val-Ala demonstrates:
Table 2: Comparative Cleavage Kinetics of Dipeptide Linkers
| Linker | Cathepsin B Half-Life (min) | Ces1C Sensitivity | Human Plasma Stability |
|---|---|---|---|
| Val-Cit | 240 | High | Moderate |
| Val-Ala | 480 | Low | High |
| Phe-Lys | 8 | Variable | Low |
The structural refinement continued with the integration of self-immolative spacers like para-aminobenzyl alcohol (PAB). Upon dipeptide cleavage, PAB undergoes 1,6-elimination to release the payload in its unmodified, pharmacologically active form. This innovation decouples protease specificity from payload structure, enabling broader application across diverse cytotoxins [5].
Alkyne-PEG(4)-Val-Ala-PAB represents the convergence of three transformative innovations: bioorthogonal chemistry, PEG-based spacer engineering, and optimized protease substrates. Its molecular architecture serves distinct functional roles in ADC assembly and performance:
Alkyne Handle: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) "click" reactions with azide-functionalized antibodies. This bioorthogonal approach permits site-specific conjugation under physiological conditions, overcoming heterogeneity issues associated with stochastic lysine/cysteine coupling [4] [6]. For example, microbial transglutaminase (MTGase)-modified antibodies bearing azido groups can be conjugated to Alkyne-PEG(4)-Val-Ala-PAB-payload constructs with precise drug-to-antibody ratios (DAR) [6].
PEG~4~ Spacer: The tetraethylene glycol moiety addresses steric hindrance challenges encountered with compact linkers. Branched ADC platforms (e.g., MTGase-based DAR 6 conjugates) demonstrate that insufficient distance between the antibody backbone and protease cleavage site impedes cathepsin access. Incorporating PEG~4~ spacers increases the distance by ~20 Å, facilitating:
Improved solubility of hydrophobic payloads (e.g., auristatins, camptothecins) [6]Comparative studies show PEG~4~-containing ADCs exhibit 10-fold higher cytotoxicity than non-PEGylated analogs in HER2-positive tumor models due to optimized payload release kinetics [6].
Val-Ala-PAB Module: This component ensures tumor-selective activation. The Val-Ala dipeptide remains stable in circulation (plasma half-life >120 hours) but undergoes rapid hydrolysis upon internalization into lysosomes. Cathepsin B cleaves at the Ala-PABC bond, triggering PAB self-immolation and payload release (e.g., MMAE, DM1, or SN-38 derivatives) [2] [5]. The selectivity arises from:
Applications in Homogeneous ADC SynthesisAlkyne-PEG(4)-Val-Ala-PAB enables chemoenzymatic ADC manufacturing—a paradigm shift from heterogeneous stochastic conjugation. A representative workflow involves:
This approach yields ADCs with defined stoichiometry, enhanced pharmacokinetics, and reduced off-target toxicity compared to conventional maleimide conjugates [6].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2